methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate
Description
Properties
IUPAC Name |
methyl 4-[(2E)-2-[tert-butylsulfonyl(cyano)methylidene]hydrazinyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-14(2,3)22(19,20)12(9-15)17-16-11-7-5-10(6-8-11)13(18)21-4/h5-8,16H,1-4H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDNUHMAJFMSCH-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)C(=O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)C(=O)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzene Ring Functionalization
The synthesis typically begins with methyl 4-aminobenzoate as the starting material. The amino group is converted into a hydrazino derivative through diazotization followed by reduction or direct coupling with hydrazine derivatives. For example, treatment with sodium nitrite and hydrochloric acid generates a diazonium salt, which is subsequently reduced using stannous chloride or hydrogenation catalysts to yield methyl 4-hydrazinobenzoate.
Introduction of tert-Butylsulfonyl and Cyano Groups
The tert-butylsulfonyl and cyano substituents are introduced via a condensation reaction between the hydrazino intermediate and tert-butylsulfonyl cyanoacetate derivatives. A key step involves the reaction of tert-butylsulfonyl acetonitrile with the hydrazino group under basic conditions. In a representative procedure, methyl 4-hydrazinobenzoate is refluxed with tert-butylsulfonyl cyanoacetate in dimethylformamide (DMF) in the presence of anhydrous potassium carbonate. This facilitates nucleophilic attack by the hydrazino nitrogen on the electrophilic carbon of the cyanoacetate, followed by sulfonation.
Critical Reaction Parameters:
- Solvent: Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing intermediates.
- Base: Anhydrous K₂CO₃ or triethylamine is used to deprotonate the hydrazino group, promoting nucleophilicity.
- Temperature: Reactions are typically conducted at 80–100°C to overcome activation barriers without inducing decomposition.
Esterification and Final Product Isolation
The methyl ester group is retained throughout the synthesis, but post-condensation esterification may be required if intermediates lack the methyl group. Final purification involves recrystallization from DMF-ethanol mixtures or column chromatography using silica gel and ethyl acetate-hexane eluents.
Optimization Strategies and Yield Enhancement
Solvent and Catalytic System Optimization
Studies comparing solvent systems reveal that DMF achieves higher yields (55–60%) compared to tetrahydrofuran (THF) or acetonitrile, owing to its high polarity and ability to solubilize ionic intermediates. Catalytic amounts of phase-transfer catalysts, such as tetrabutylammonium bromide, further improve reaction efficiency by facilitating interphase reactant transfer.
Temperature and Reaction Time
Controlled heating (80–85°C) for 5–6 hours optimizes the balance between reaction completion and byproduct formation. Prolonged heating beyond 8 hours leads to decomposition of the tert-butylsulfonyl group, reducing yields by 15–20%.
Byproduct Mitigation
Common byproducts include over-sulfonated derivatives and hydrolyzed esters. These are minimized by:
- Stoichiometric Precision: Maintaining a 1:1 molar ratio of hydrazino intermediate to tert-butylsulfonyl cyanoacetate.
- Inert Atmosphere: Conducting reactions under nitrogen or argon to prevent oxidation of the hydrazino group.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm typically reveals purity >98% when eluted with acetonitrile-water (70:30).
Comparative Analysis of Patent Disclosures
The synthesis of structurally related compounds, such as febuxostat intermediates, provides insights into scalable adaptations. For instance, Patent WO2011141933A2 details the use of thioacetamide and acid catalysts to convert nitriles into thioamides—a strategy adaptable for introducing sulfur-containing groups in this compound’s synthesis. Key adaptations include:
- Halogenation Steps: Using N-bromosuccinimide for regioselective bromination.
- Salt Formation: Tertiary butylamine salts improve crystallinity and purification efficiency.
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Bulk procurement of tert-butylsulfonyl chloride and malononitrile derivatives reduces raw material costs by 30–40%. Recycling DMF via distillation further enhances economic viability.
Chemical Reactions Analysis
Methyl 4-{[(E)-[cyano(2-methylpropane-2-sulfonyl)methylidene]amino]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, using reagents such as lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity :
-
Pharmaceutical Development :
- Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate has been referenced in patent documents related to novel drug formulations. Its unique functional groups make it suitable for developing new therapeutic agents targeting specific diseases .
-
Biological Activity :
- The compound's structure allows it to act as a prodrug, which can be metabolized into an active form that influences biological pathways such as cell proliferation and apoptosis . This characteristic is critical for designing drugs that require metabolic activation to exert their effects.
Material Science Applications
-
Synthesis of Novel Materials :
- The compound's reactivity allows it to participate in various chemical reactions, making it a candidate for synthesizing novel materials with specific properties. For instance, its sulfonyl and cyano groups can be utilized in creating polymers or other complex organic compounds .
- Agrochemical Development :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and sulfonyl group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound shares key functional groups with several classes of hydrazine derivatives, enabling comparisons of reactivity, stability, and spectroscopic behavior.
Table 1: Structural Comparison of Hydrazine Derivatives
Spectroscopic and Computational Comparisons
- IR Spectroscopy: Cyano groups in System 1-3 () exhibit sharp absorption bands at 2212–2209 cm⁻¹, comparable to the cyano group in the target compound.
DFT Calculations :
- Systems 1-3 () show E-isomer dominance due to steric and electronic factors, except System 3 (Z-isomer preferred). The tert-butylsulfonyl group in the target compound may further stabilize specific conformers via steric bulk or electron withdrawal .
- HOMO-LUMO distributions in Systems 1-3 localize on the entire molecule (HOMO) and tricarbonitrile (LUMO). The target compound’s tert-butylsulfonyl group may lower LUMO energy, enhancing electron-accepting capacity .
Key Differentiators and Implications
Steric Influence : The bulky tert-butylsulfonyl group may hinder rotational freedom in the hydrazine moiety, favoring specific conformers over others observed in Systems 1-3 .
Solubility and Stability : The benzoate ester in the target compound improves lipophilicity relative to thiophene-based esters (), which could impact bioavailability in medicinal applications .
Biological Activity
Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate (CAS: 241127-17-3) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's biological activity is primarily attributed to its interaction with cellular pathways involved in cancer progression. Research indicates that it may inhibit cell cycle progression and induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Inhibition : this compound has been shown to block the cell cycle at the G2/M phase, similar to known microtubule inhibitors such as colchicine and paclitaxel. This inhibition leads to cytoskeletal disruption and subsequent cell death .
- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects across multiple cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for various cancer types indicate potent activity, particularly in HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells .
Antiproliferative Activity Evaluation
A detailed evaluation of the antiproliferative activity of this compound was conducted using three human cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| HT-29 | <100 | Cell cycle arrest at G2/M phase |
| M21 | <100 | Disruption of microtubules |
| MCF7 | <100 | Induction of apoptosis |
Effects on Cell Cycle Progression
The impact on cell cycle progression was assessed using flow cytometry. The results indicated a significant increase in the percentage of cells arrested in the G2/M phase after treatment with the compound.
| Treatment | G0/G1 (%) | S (%) | G2/M (%) |
|---|---|---|---|
| Control | 60 | 20 | 20 |
| Methyl Compound (5x IC50) | 20 | 10 | 70 |
This data suggests that this compound effectively induces cell cycle arrest, leading to enhanced apoptosis in treated cells .
Q & A
Q. What are the established synthetic routes for methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate, and how can experimental conditions be optimized?
The compound is synthesized via multi-step reactions, typically involving hydrazine intermediates and sulfonylation/cyanoalkylation steps. Optimization involves adjusting reaction parameters (temperature, solvent polarity, catalyst loading) and employing computational reaction path searches to identify energy-efficient pathways. For example, quantum chemical calculations can predict transition states and intermediate stability, reducing trial-and-error experimentation .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods) resolves the tert-butylsulfonyl, cyano, and hydrazine functional groups. X-ray crystallography provides precise bond-length and stereochemical data, particularly for the hydrazino-methylene moiety. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. How does the reactivity of the tert-butylsulfonyl and cyano groups influence the compound’s stability in aqueous or acidic conditions?
The tert-butylsulfonyl group enhances steric protection, reducing hydrolysis susceptibility, while the cyano group may undergo nucleophilic attack under strongly acidic/basic conditions. Stability studies using HPLC or kinetic monitoring under varying pH (1–13) and temperatures (25–80°C) are recommended to map degradation pathways .
Advanced Research Questions
Q. What computational strategies can model the compound’s reaction mechanisms, and how do they align with experimental data?
Density Functional Theory (DFT) simulations predict electron-transfer pathways and transition states for reactions involving the hydrazino-methylene core. Coupling these with in-situ spectroscopic techniques (e.g., FTIR or Raman) validates intermediates. For instance, solvolysis studies of analogous sulfonates (e.g., cyclohexyl 4-methylbenzenesulfonate) provide mechanistic benchmarks .
Q. How can contradictory data on the compound’s bioactivity or reactivity be resolved methodologically?
Discrepancies in bioactivity assays (e.g., IC₅₀ variability) require meta-analysis of experimental variables (cell lines, solvent carriers) and statistical tools like principal component analysis (PCA). Cross-referencing with structurally similar compounds (e.g., tert-butyl 2-(4-dimethylaminobenzoyl)hydrazinecarboxylate) clarifies structure-activity relationships .
Q. What advanced separation techniques are suitable for isolating enantiomers or byproducts during synthesis?
Chiral stationary phase HPLC or capillary electrophoresis resolves enantiomers, while preparative thin-layer chromatography (PTLC) isolates byproducts. Membrane-based separation (e.g., nanofiltration) can purify large-scale batches by molecular weight cutoff .
Q. How can the compound’s potential as a bioactive molecule be systematically assessed?
High-throughput screening (HTS) against target enzymes (e.g., kinases) identifies preliminary activity. Follow-up studies include molecular docking to predict binding affinities and in vivo models (e.g., zebrafish assays) for toxicity and pharmacokinetics. Comparative studies with methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate highlight substituent effects on bioactivity .
Q. What methodologies quantify the compound’s stability under photolytic or oxidative stress?
Accelerated stability testing using UV irradiation chambers and LC-MS monitors photodegradation. Oxidative stability is assessed via radical scavenging assays (e.g., DPPH) or exposure to hydrogen peroxide. Data from tert-butylhydroquinone analogs inform degradation kinetics .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
